molecular formula C20H17BrN2O3S B3690781 N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide

Cat. No.: B3690781
M. Wt: 445.3 g/mol
InChI Key: NNTGIVMWDYPCJT-UHFFFAOYSA-N
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Description

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide is a complex organic compound that features a bromonaphthalene moiety linked to a dimethoxybenzamide structure through a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common route starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. The final step involves coupling this intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in a derivative with a different functional group replacing the bromine atom.

Scientific Research Applications

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the carbamothioyl group could form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-2-phenylacetamide
  • benzyl N-(4-bromonaphthalen-1-yl)carbamate

Uniqueness

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to the presence of both the bromonaphthalene and dimethoxybenzamide moieties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the carbamothioyl group provides a reactive site for further chemical modifications, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-25-17-10-7-12(11-18(17)26-2)19(24)23-20(27)22-16-9-8-15(21)13-5-3-4-6-14(13)16/h3-11H,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTGIVMWDYPCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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